molecular formula C7H5N3O3 B2655244 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid CAS No. 50907-17-0

1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No.: B2655244
CAS No.: 50907-17-0
M. Wt: 179.135
InChI Key: CQLAMJKGAKHIOC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 50907-17-0) is a heterocyclic compound featuring a benzotriazole core substituted with a hydroxyl group at position 1 and a carboxylic acid group at position 4. Its molecular formula is C₇H₅N₃O₃, with a molecular weight of 179.13 g/mol . The compound’s structure enables diverse applications, including:

  • Corrosion inhibition: Forms protective layers on metals .
  • Organic synthesis: Stabilizes reactive intermediates .
  • Analytical chemistry: Chelates metal ions for detection methods .
  • Environmental science: Investigated for pollutant degradation .

Synthesis and Commercial Availability: The compound is synthesized via regioselective functionalization of the benzotriazole scaffold. Commercial suppliers (e.g., Santa Cruz Biotechnology) offer it at ≥95% purity, with pricing ranging from $229/250 mg to $617/1 g .

Properties

IUPAC Name

3-hydroxybenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7(12)4-1-2-5-6(3-4)10(13)9-8-5/h1-3,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLAMJKGAKHIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N(N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331202
Record name 3-hydroxybenzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50907-17-0
Record name 3-hydroxybenzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves the reaction of benzotriazole with appropriate reagents under controlled conditions. One common method includes the use of carboxylating agents to introduce the carboxylic acid group at the 6-position of the benzotriazole ring . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid is widely used as a reagent in organic chemistry:

  • Formation of Amides and Esters : It enhances the efficiency of these reactions by suppressing racemization and promoting higher yields .

Medicinal Chemistry

Research has highlighted its potential in drug development:

  • Antimicrobial Activity : Studies show significant activity against various bacterial strains. For instance:
Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus12.5 - 25 µg/mL25 - 50 µg/mL
Escherichia coli15.62 µg/mL31.25 µg/mL
Bacillus subtilis1.95 µg/mL3.91 µg/mL

These findings suggest that HOBt-COOH could serve as a lead compound for developing new antibiotics .

Biochemistry

In peptide synthesis:

  • Improvement of Yield : The compound is used to generate activated esters that react readily with amino acids to form peptides .

Industrial Applications

Beyond academia, HOBt-COOH finds utility in various industrial processes:

  • Chemical Manufacturing : It is employed in producing specialty chemicals and materials due to its reactive nature .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of HOBt-COOH demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that it could serve as an alternative to traditional antibiotics in treating infections caused by resistant strains.

Case Study 2: Peptide Synthesis Optimization

In a comparative analysis of peptide synthesis methods, HOBt-COOH was shown to significantly enhance reaction rates and yields compared to conventional methods without this reagent. This improvement was attributed to its ability to stabilize activated intermediates during synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Key Applications References
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid -OH (position 1), -COOH (position 6) C₇H₅N₃O₃ Corrosion inhibition, chelation, organic synthesis
4-Nitro-1H-1,2,3-benzotriazole-6-carboxylic acid -NO₂ (position 4), -COOH (position 6) C₇H₄N₄O₅ High reactivity in click chemistry; potential explosives research
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid -CH₃ (position 1), tetrahydro modification C₈H₁₁N₃O₂ Enhanced lipophilicity for drug delivery systems
1-tert-Butyl-1H-1,2,3-benzotriazole-6-carboxylic acid -C(CH₃)₃ (position 1), -COOH (position 6) C₁₀H₁₁N₃O₂ Steric bulk for improved stability in materials science
1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid -CH₂C₆H₄OCH₃ (position 1), -COOH (position 6) C₁₅H₁₂N₃O₃ Receptor-targeted applications in medicinal chemistry
1,1,3-Trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid Sulfone groups, benzothiazole core C₈H₅NO₅S Electronic materials, catalysis
(a) Hydroxyl vs. Nitro Substitution
  • The hydroxyl group in the target compound enhances metal chelation and aqueous solubility , making it suitable for environmental and analytical applications .
  • In contrast, 4-nitro-1H-1,2,3-benzotriazole-6-carboxylic acid () exhibits higher reactivity due to the electron-withdrawing nitro group, favoring applications in explosives research or click chemistry but reducing corrosion inhibition efficacy .
(b) Alkyl and Aromatic Substituents
  • 1-Methyl-4,5,6,7-tetrahydro derivative () shows increased lipophilicity (logP ~1.2 vs. -0.5 for the target compound), enhancing membrane permeability in drug design .
  • The tert-butyl group in provides steric shielding, improving thermal stability in polymer coatings .
(c) Core Heterocycle Modifications
  • Replacement of the triazole ring with a benzothiazole () introduces sulfone groups, altering electronic properties for use in photovoltaic materials or catalysis .

Computational and Experimental Studies

  • Molecular Docking : The target compound’s hydroxyl and carboxyl groups enable strong interactions with metalloenzymes (e.g., carbonic anhydrase-II), as suggested by docking studies in triazole analogs .
  • AutoDock4 Analysis : Flexible receptor docking () could predict binding affinities of analogs like the 3-methoxybenzyl derivative () for drug discovery .

Biological Activity

1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid (commonly referred to as HOBt-COOH) is an organic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.14 g/mol. This compound, a derivative of benzotriazole, has garnered attention in various fields including medicinal chemistry, biochemistry, and organic synthesis due to its diverse biological activities and applications.

Chemical Structure

The structure of this compound features a benzotriazole ring substituted with a hydroxyl group and a carboxylic acid group. This unique configuration contributes to its reactivity and biological properties.

Synthesis

The synthesis of HOBt-COOH typically involves the carboxylation of benzotriazole using appropriate reagents. Common methods include:

  • Carboxylating agents : These are used to introduce the carboxylic acid group at the 6-position of the benzotriazole ring.
  • Reflux conditions : Often employed to facilitate the reaction.

Antimicrobial Properties

Research has demonstrated that HOBt-COOH exhibits significant antimicrobial activity against various bacterial strains. For example, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as nitrofurantoin and cefuroxime .

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus12.5 - 2525 - 50
Escherichia coli15.6231.25
Bacillus subtilis1.953.91

Antiparasitic Activity

In addition to its antibacterial properties, HOBt-COOH has shown potential antiparasitic activity. Notably, it has been tested against Trypanosoma cruzi, demonstrating dose-dependent growth inhibition in both epimastigote and trypomastigote forms .

The mechanism by which HOBt-COOH exerts its biological effects is attributed to its ability to form reactive intermediates during chemical reactions, enhancing the efficiency of peptide synthesis and potentially influencing cellular processes .

Study on Antibacterial Activity

A study conducted by Ochal et al. evaluated the antibacterial activity of various benzotriazole derivatives, including HOBt-COOH. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial potency against resistant strains such as MRSA .

Study on Antiparasitic Efficacy

In another investigation focusing on antiparasitic properties, HOBt-COOH was found to significantly reduce the viability of T. cruzi at concentrations as low as 25 µg/mL after 72 hours of incubation . This highlights its potential for therapeutic applications in treating parasitic infections.

Applications in Medicinal Chemistry

HOBt-COOH serves as an important reagent in organic synthesis, particularly in peptide coupling reactions where it enhances yield and reaction efficiency. Its role as a coupling agent in the formation of amides and esters is well-documented in literature .

Therapeutic Potential

Recent patents suggest that compounds like HOBt-COOH may be useful in treating conditions such as hypertension and heart failure due to their enzyme inhibition properties . The inhibition of neprilysin (NEP) by HOBt-COOH could lead to increased levels of peptide substrates beneficial for cardiovascular health.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The compound is typically synthesized via nitration and reduction of benzotriazole derivatives followed by carboxylation. Optimization involves controlling reaction temperature (e.g., maintaining ≤0°C during nitration to avoid byproducts) and using anhydrous solvents like DMF to enhance carboxylation efficiency . Characterization via HPLC (≥97% purity) and melting point analysis (242–288°C, as per experimental data) ensures structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : FT-IR confirms the presence of hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups. NMR (¹H and ¹³C) resolves aromatic protons (δ 7.5–8.5 ppm) and the carboxylic carbon (δ ~165 ppm). Mass spectrometry (exact mass 163.0382 g/mol) validates molecular composition .

Q. How is this compound utilized as a stabilizer for reactive intermediates in peptide synthesis?

  • Methodological Answer : Its hydroxyl group acts as a proton donor, stabilizing carbodiimide-activated intermediates (e.g., during amide bond formation). Comparative studies with HOBt show improved coupling efficiency in polar aprotic solvents like DCM or DMF, though its lower solubility in water requires careful solvent selection .

Advanced Research Questions

Q. What mechanistic insights explain its dual role as a corrosion inhibitor and metal chelator in environmental systems?

  • Methodological Answer : The compound forms protective monolayers on metal surfaces via N/O donor atoms, as shown by electrochemical impedance spectroscopy (EIS). In environmental remediation, its chelation capacity (logP = 1.46) enables selective binding to transition metals (e.g., Cu²⁺, Fe³⁺), with stability constants (logβ) determined via UV-Vis titration. Conflicting data on pH-dependent efficiency (optimal at pH 5–7) suggest competing protonation effects on chelation sites .

Q. How do computational models align with experimental data on its reactivity in cross-coupling reactions?

  • Methodological Answer : DFT calculations predict nucleophilic attack at the triazole ring’s N1 position, but experimental LC-MS data often show competing carboxylate group reactivity. Discrepancies arise from solvent polarity effects (e.g., acetonitrile vs. THF), which are not fully captured in gas-phase simulations. Hybrid QM/MM models are recommended for improved accuracy .

Q. What experimental strategies resolve contradictions in its catalytic activity for pollutant degradation?

  • Methodological Answer : Conflicting reports on photocatalytic efficiency (e.g., under UV vs. visible light) are addressed by controlled studies isolating variables like light intensity, catalyst loading, and matrix effects (e.g., presence of humic acids). GC-MS analysis of degradation byproducts confirms hydroxyl radical generation via ESR spin-trapping assays .

Q. How does its performance as a metal ion sensor compare to structurally similar benzotriazole derivatives?

  • Methodological Answer : Fluorescence quenching assays reveal higher selectivity for Zn²⁺ (Kd = 1.2 µM) compared to 1-isopropyl derivatives (Kd = 5.8 µM). Structural comparisons (e.g., steric hindrance from the hydroxy group) explain enhanced specificity, validated by X-ray crystallography of metal complexes .

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